Enhanced Hydrophobicity: 3,3-Diethylpentanedioic Acid vs. Unsubstituted Glutaric Acid
The installation of geminal ethyl groups at the 3-position of pentanedioic acid markedly increases the compound's lipophilicity. The calculated partition coefficient (XLogP3-AA) for 3,3-diethylpentanedioic acid is 1.5 according to PubChem [1]. This is contrasted by the experimentally and computationally determined logP for the linear, unsubstituted glutaric acid, which is measured at 0.046 [2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.5 |
| Comparator Or Baseline | Glutaric acid (CAS 110-94-1): logP 0.046 |
| Quantified Difference | Approximately 1.45 log unit increase |
| Conditions | Computed logP value; a change of 1 log unit corresponds to a 10-fold increase in partition coefficient. The target property was calculated using the PubChem XLogP3-AA method. The glutaric acid logP value was sourced from Foodb.ca, calculated by ChemAxon. |
Why This Matters
This quantifies a greater than 10-fold increase in lipophilicity, which directly impacts suitability as a lipophilic prodrug synthon, solubility in organic solvents, and potential for passive membrane permeability, directly distinguishing it from the more polar glutaric acid in pharmaceutical intermediate procurement.
- [1] PubChem. Computed Properties for 3,3-Diethylpentanedioic acid. XLogP3-AA: 1.5. National Library of Medicine. View Source
- [2] Foodb.ca. Showing Compound Glutaric acid (FDB001477). logP: 0.046. ChemAxon. View Source
